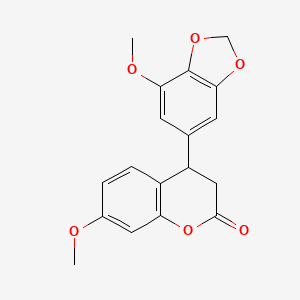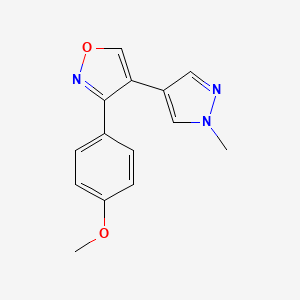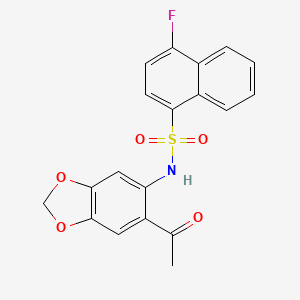![molecular formula C15H27NO3S B11052276 N-{[4-(propan-2-yl)cyclohexyl]carbonyl}methionine](/img/structure/B11052276.png)
N-{[4-(propan-2-yl)cyclohexyl]carbonyl}methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a cyclohexane ring with an isopropyl group (propan-2-yl) attached to one of the carbons. The carbonyl group (C=O) is also present, linked to a methionine moiety.
- This compound is of interest due to its potential applications in various fields.
N-{[4-(propan-2-yl)cyclohexyl]carbonyl}methionine: is a chemical compound with the following IUPAC name: (4-isopropylcyclohexyl)acetic acid .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of an appropriate cyclohexane derivative (bearing the isopropyl group) with methionine. Specific synthetic routes may vary.
Industrial Production: Information on large-scale industrial production methods is limited, but it likely involves modifications of existing synthetic pathways.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives of the compound, such as esters or amides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug design or as a prodrug.
Industry: Limited information, but it could find use in specialty chemicals.
Mechanism of Action
- The exact mechanism by which N-{[4-(propan-2-yl)cyclohexyl]carbonyl}methionine exerts its effects remains to be fully elucidated.
- It likely interacts with specific molecular targets or pathways, possibly related to its carbonyl group or the methionine moiety.
Comparison with Similar Compounds
Similar Compounds: Other acylated amino acids or cyclohexane derivatives.
Uniqueness: Its specific combination of a cyclohexane ring, isopropyl group, and methionine sets it apart.
Remember that further research and detailed studies are necessary to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C15H27NO3S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-methylsulfanyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C15H27NO3S/c1-10(2)11-4-6-12(7-5-11)14(17)16-13(15(18)19)8-9-20-3/h10-13H,4-9H2,1-3H3,(H,16,17)(H,18,19) |
InChI Key |
PMHXFSMSLUOCPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11052211.png)
![5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11052220.png)

![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052224.png)
![2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B11052226.png)

![methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11052242.png)

![7-(morpholin-4-yl)-3-(naphthalen-1-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11052250.png)

![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052263.png)
![10-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7,8,10-hexahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one](/img/structure/B11052265.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052272.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11052273.png)
